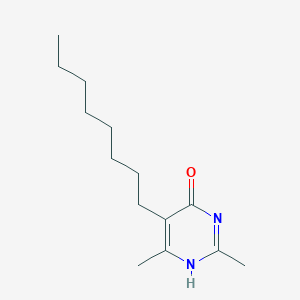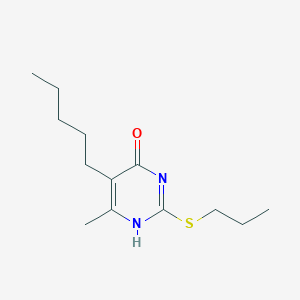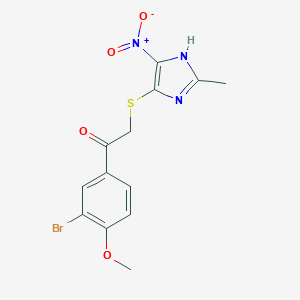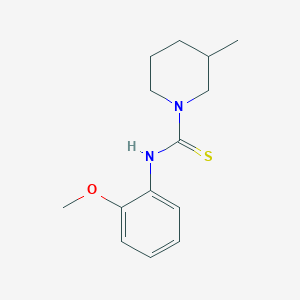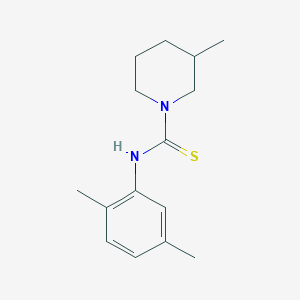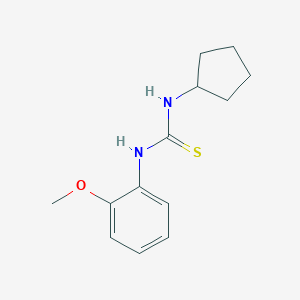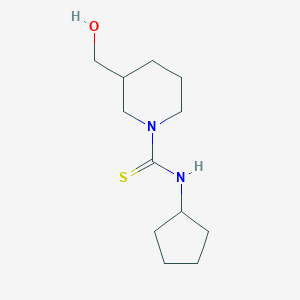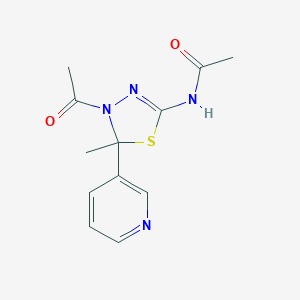![molecular formula C16H21ClN2O2S B215795 Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate, also known as CTMP, is a synthetic compound that belongs to the piperidine class of chemicals. It was first synthesized in 2003 and has since gained attention in the field of scientific research due to its potential therapeutic applications. CTMP is a potent inhibitor of protein kinases and has been shown to have anti-tumor and anti-inflammatory properties.
作用机制
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate can disrupt the signaling pathways that promote cancer cell growth and proliferation, leading to cell death. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been shown to have anti-inflammatory properties by inhibiting the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, its potency can also make it difficult to use in vivo, as it may have off-target effects on other enzymes.
未来方向
There are several future directions for Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate research. One potential area of focus is the development of more potent and selective protein kinase inhibitors based on the structure of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate may have potential therapeutic applications in other diseases beyond cancer and inflammation. Further research is needed to fully understand the mechanisms of action of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate and its potential applications in medicine.
合成方法
The synthesis of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenyl isothiocyanate with ethyl piperidine-3-carboxylate. This is followed by the addition of triethylamine and the reaction is allowed to proceed for several hours. The resulting product is then purified using column chromatography to obtain pure Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate.
科学研究应用
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been extensively studied in the field of cancer research due to its ability to inhibit protein kinases, which play a crucial role in the growth and proliferation of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate |
|---|---|
分子式 |
C16H21ClN2O2S |
分子量 |
340.9 g/mol |
IUPAC 名称 |
ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21ClN2O2S/c1-3-21-15(20)12-6-5-9-19(10-12)16(22)18-14-8-4-7-13(17)11(14)2/h4,7-8,12H,3,5-6,9-10H2,1-2H3,(H,18,22) |
InChI 键 |
OYRHOCSGNKHCRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C(=CC=C2)Cl)C |
规范 SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
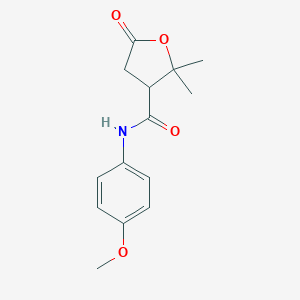
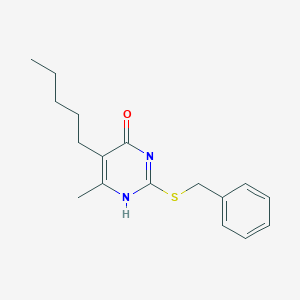
![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)
